4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid
Overview
Description
“4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid” is a chemical compound that belongs to the pyrido[2,3-b]pyrazine family . This family of compounds is known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through various methods. One approach involves the condensation of 2-acetaminonicotinic acid and a primary amine . Another method involves the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Scientific Research Applications
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid has been studied for its potential pharmacological and therapeutic applications. It has been found to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism. This compound has also been studied for its potential to modulate the activity of other G-protein coupled receptors, including those involved in inflammation, pain, and the immune response. Furthermore, this compound has been found to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of conditions such as arthritis and inflammatory bowel disease.
Mechanism of Action
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid has been found to act as an agonist of the G-protein coupled receptor GPR40. This receptor is involved in the regulation of glucose metabolism, and its activation by this compound has been found to lead to increased glucose uptake and decreased hepatic glucose production. In addition, this compound has been found to modulate the activity of other G-protein coupled receptors, including those involved in inflammation, pain, and the immune response.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and oxidative stress, as well as to possess anti-cancer and anti-diabetic effects. In addition, this compound has been found to possess analgesic, anti-inflammatory, and anti-allergic properties. Furthermore, this compound has been found to possess neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid is a relatively simple and efficient compound to synthesize, making it suitable for use in laboratory experiments. Furthermore, this compound has been found to possess a variety of pharmacological and therapeutic properties, making it a potential therapeutic agent for the treatment of a variety of conditions. However, this compound has not yet been approved for clinical use, and further research is needed to fully understand its potential therapeutic applications.
Future Directions
Given its potential pharmacological and therapeutic applications, there are many potential future directions for 4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid research. These include the development of more efficient synthesis methods, the exploration of its potential to modulate other G-protein coupled receptors, further studies into its biochemical and physiological effects, and clinical trials to evaluate its safety and efficacy. Additionally, further research into the potential applications of this compound in laboratory experiments is needed.
properties
IUPAC Name |
4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-12-7-5(3-2-4-10-7)11-6(8(12)13)9(14)15/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXDXMLMSXDBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C(C1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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